ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications, including its use as an antiproliferative agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the reaction of 3-chlorobenzoyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dry acetone under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of 2-(3-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential use as an anticancer agent due to its ability to inhibit cell growth.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets within the cell. It has been shown to bind to sigma-1 receptors, which are involved in various cellular processes, including cell proliferation and apoptosis . By binding to these receptors, the compound can induce cell cycle arrest and promote programmed cell death, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives, such as:
ETHYL 4-(3-CHLOROBENZAMIDO)BENZOATE: Another thiazole derivative with similar biological activities.
Thiazole-5-carboxylic acid derivatives: Known for their xanthine oxidase inhibitory activity.
ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}THIOPHENE-3-CARBOXYLATE:
The uniqueness of this compound lies in its specific interaction with sigma-1 receptors and its potential as an anticancer agent.
Properties
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-5-4-6-10(15)7-9/h4-7H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJBIGZBNFDSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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